molecular formula C14H18N2O B13425686 (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol

(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B13425686
M. Wt: 230.31 g/mol
InChI Key: GZFWRCFDLXPQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol ( 2098143-53-2) is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol . This compound belongs to the class of pyrazole derivatives, a privileged scaffold in drug discovery known for its broad spectrum of pharmacological activities . The versatile pyrazole structure is a core component of several clinically approved pharmaceuticals, including Crizotinib, Ruxolitinib, and Celecoxib, demonstrating its significant adaptability across various therapeutic categories . As a building block in medicinal chemistry, this compound is valuable for the synthesis of novel mono- and bis-pyrazole derivatives. These derivatives are extensively researched for their potential biological activities, which include serving as antioxidant agents and demonstrating efficacy against antimicrobial-resistant strains . The isobutyl and phenyl substituents on the pyrazole core contribute to its structural diversity, allowing researchers to fine-tune physicochemical and pharmacological properties during the development of new therapeutic agents . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

[1-(2-methylpropyl)-3-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11(2)8-16-9-13(10-17)14(15-16)12-6-4-3-5-7-12/h3-7,9,11,17H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFWRCFDLXPQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Condensation

A common initial step involves the condensation of phenylhydrazine with a suitable β-ketoester or diketone to yield the 3-phenylpyrazole scaffold. This reaction is typically catalyzed by acids or bases under reflux conditions.

Introduction of the Isobutyl Group (N-1 Alkylation)

The isobutyl substituent is introduced by alkylation of the pyrazole nitrogen using isobutyl halides or sulfonates in the presence of a base, such as potassium carbonate or sodium hydride, in polar aprotic solvents like DMF or DMSO at moderate temperatures (50–80 °C).

Installation of the Methanol Group at C-4

The hydroxymethyl group is introduced by reduction of a suitable precursor, such as a pyrazole-4-carboxaldehyde or a halomethyl derivative. Reduction can be achieved using sodium borohydride or similar hydride reagents in protic solvents at low temperatures.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation Phenylhydrazine + β-ketoester, acid catalyst, reflux 70–85 Forms 3-phenyl-1H-pyrazole core
2 N-1 Alkylation Isobutyl bromide + base (K2CO3), DMF, 60 °C 60–75 Selective alkylation at N-1 position
3 C-4 Functionalization Halomethylation or formylation, then reduction with NaBH4 50–65 Introduces hydroxymethyl group at C-4
4 Purification Column chromatography or recrystallization Ensures compound purity

Literature and Patent Insights

Vulcanchem Data Summary

According to Vulcanchem (2024), the synthesis involves condensation to form the pyrazole ring, followed by substitution to introduce isobutyl and phenyl groups, and finally nucleophilic substitution or reduction to install the methanol group. The molecular formula is C14H18N2O with a molecular weight of 230.31 g/mol.

Suzuki Coupling and Alkylation Methods

Advanced synthetic strategies include Suzuki coupling reactions for arylation and alkylation of pyrazole boronic acid pinacol esters, as described in recent publications. These methods employ palladium-catalyzed cross-coupling reactions under nitrogen atmosphere with bases like cesium carbonate in solvents such as DMF or DME at elevated temperatures (85–100 °C). Alkylation of pyrazole boronic acid pinacol esters with isobutyl halides provides high yields (up to 58%) of isobutyl-substituted pyrazoles, which can be further functionalized.

Reduction and Functional Group Transformations

Reduction of pyrazole-4-carboxaldehydes to the corresponding methanol derivatives is efficiently achieved with sodium borohydride in methanol or ethanol at 0–25 °C, yielding the desired hydroxymethyl pyrazoles with good selectivity and yields.

Related Patent Processes

While specific patents focus on related pyrazole derivatives, the methodologies provide valuable insights into purification and scale-up procedures. For example, patent WO2015063709A1 describes multi-step syntheses involving cyclization, substitution, and purification steps under controlled temperature and solvent conditions, emphasizing washing, crystallization, and drying protocols to ensure high purity.

Comparative Analysis of Preparation Methods

Method Reaction Type Key Reagents/Conditions Advantages Limitations
Classical Condensation + Alkylation + Reduction Multi-step organic synthesis Acid/base catalysis, isobutyl halides, NaBH4 Well-established, moderate yields Multi-step, time-consuming
Suzuki Coupling + Alkylation Pd-catalyzed cross-coupling PdCl2(PPh3)2, Cs2CO3, DMF/DME, 85–100 °C High selectivity, good yields Requires expensive catalysts
Direct Halomethylation + Reduction Functional group transformation Halomethylation reagents, NaBH4, low temp Efficient introduction of CH2OH Sensitive to reaction conditions
Patent-optimized scale-up Cyclization + substitution Controlled temp, washing, crystallization Scalable, high purity Complex purification steps

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form pyrazole-4-carbaldehydes, a critical step for further derivatization. Two primary methods are well-documented:

FeCl₃·6H₂O/TEMPO-Mediated Oxidation

  • Reagents : FeCl₃·6H₂O (catalyst), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, free radical mediator).

  • Conditions : Room temperature, aerobic conditions.

  • Outcome : Selective oxidation of (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol to the corresponding aldehyde without over-oxidation to carboxylic acids.

  • Yield : 50–85% .

PCC (Pyridinium Chlorochromate) Oxidation

  • Reagents : PCC in anhydrous dichloromethane.

  • Conditions : Mild, room temperature.

  • Outcome : Efficient conversion to 1-isobutyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

  • Yield : 55–80% .

MethodReagents/CatalystsConditionsYieldSelectivity
FeCl₃·6H₂O/TEMPOFeCl₃·6H₂O, TEMPOAerobic, RT50–85%High (no acid)
PCC OxidationPCC in CH₂Cl₂Anhydrous, RT55–80%Moderate

Condensation Reactions

The aldehyde derivative participates in condensation reactions to form complex heterocycles:

Aldol Condensation

  • Reagents : Aldehyde derivative, ketones (e.g., 3-acetyl-2,5-dimethylfuran), base (NaOH).

  • Conditions : Ethanolic solution, RT.

  • Outcome : Formation of α,β-unsaturated ketones (e.g., 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one) .

  • Application : Synthesis of bioactive chalcone analogs.

Cyclocondensation

  • Reagents : Aldehyde, methyl acetoacetate, ethyl 3-aminocrotonate, arylboronic acid.

  • Conditions : Catalyzed by 3,4,5-trifluorobenzeneboronic acid.

  • Outcome : Formation of 1,4-dihydropyridine derivatives (e.g., 3-ethyl 5-methyl 4-(3-methoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) .

  • Yield : Up to 92%.

Comparative Reactivity with Structural Analogs

The isobutyl and phenyl substituents influence steric and electronic effects, differentiating its reactivity from similar pyrazole alcohols:

CompoundKey Reaction Differences
(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanolLower steric hindrance enhances oxidation rates compared to isobutyl derivatives .
(3-(1H-Pyrazol-1-yl)phenyl)methanolReduced electron density at pyrazole ring slows condensation reactions .

Mechanistic Insights

  • Oxidation : TEMPO-mediated oxidation proceeds via a radical mechanism, where Fe³⁺ facilitates hydrogen abstraction from the alcohol .

  • Aldol Condensation : Base deprotonates the ketone, forming an enolate that attacks the aldehyde carbonyl .

Scientific Research Applications

(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
(1-Isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol 1: Isobutyl; 3: Phenyl; 4: CH₂OH Hydroxymethyl, Pyrazole ~244.3 (estimated)
5-Methoxy-3-methyl-4(1-methylethyl)-1-phenyl-1H-pyrazole 1: Phenyl; 3: Methyl; 4: Isopropyl; 5: Methoxy Methoxy, Pyrazole ~230.3 (estimated)
(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol 1: Isopropyl; 3: Pyridin-4-yl; 5: CH₂OH Hydroxymethyl, Pyridine, Pyrazole ~245.3 (estimated)
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine ring; 3: CH₂OH; 1: 6-Fluoropyridin-2-yl Hydroxymethyl, Fluoropyridine ~222.2 (estimated)

Key Observations :

  • Substituent Position : The hydroxymethyl group in the target compound is at the 4-position of the pyrazole ring, whereas in the pyridinyl analog , it is at the 5-position. This positional difference may alter hydrogen-bonding interactions in biological systems.
  • Aromatic vs.

Physicochemical and Reactivity Comparison

  • Solubility: The hydroxymethyl group in all compounds improves water solubility compared to non-hydroxylated analogs. However, the pyridinyl group in may further increase solubility due to its basic nitrogen.
  • Stability: The fluoropyridine substituent in enhances metabolic stability compared to non-fluorinated analogs, a feature absent in the target compound.
  • Synthetic Accessibility : The target compound’s isobutyl group may complicate regioselective synthesis compared to smaller alkyl substituents (e.g., methyl or isopropyl in ).

Biological Activity

(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in therapeutic contexts.

1. Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C14H18N2O
  • Molecular Weight: 230.30 g/mol
  • CAS Number: 24587-26-6

The compound features a pyrazole ring substituted with isobutyl and phenyl groups, alongside a hydroxymethyl group. This unique structure contributes to its biological activity.

2. Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of isobutyl hydrazine with appropriate carbonyl compounds followed by reduction processes. Common reagents include:

  • Hydrazine derivatives for pyrazole formation.
  • Reducing agents like lithium aluminum hydride for converting intermediates to the final product.

3.1 Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
E. coli15125
S. aureus18100
P. mirabilis12150

These results indicate that the compound possesses moderate to good antibacterial activity, making it a candidate for further development as an antimicrobial agent .

3.2 Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, such as COX enzymes, which are critical in the synthesis of prostaglandins:

Compound IC50 (µg/mL)
(1-isobutyl...methanol60.56
Diclofenac Sodium54.65

This suggests that this compound may serve as a non-steroidal anti-inflammatory drug (NSAID) candidate with potentially fewer gastrointestinal side effects compared to traditional NSAIDs .

3.3 Anticancer Potential

Preliminary studies have indicated that (1-isobutyl...methanol exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the modulation of apoptotic pathways:

Cell Line IC50 (µg/mL)
MCF7 (Breast)45
HT29 (Colon)38

These findings highlight the compound's potential as an anticancer agent .

The biological activity of (1-isobutyl...methanol can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit cyclooxygenases and other enzymes involved in inflammatory processes.
  • Receptor Interaction: It may bind to receptors involved in pain and inflammation modulation.

5. Case Studies and Research Findings

Several studies have documented the effects of pyrazole derivatives similar to (1-isobutyl...methanol). For example:

  • A study on pyrazole derivatives showed promising results against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
  • Another research highlighted the synthesis and biological evaluation of related compounds exhibiting significant antimicrobial and anti-inflammatory activities, reinforcing the therapeutic potential of pyrazole-based structures .

Q & A

Q. Which analytical methods are suitable for quantifying impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is preferred for purity assessment. Methanol/water gradients are common mobile phases, optimized via experimental design (e.g., varying pH and methanol content) . FTIR and mass spectrometry further validate functional groups and molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

  • Methodological Answer : Contradictions often arise from reaction condition variability (e.g., solvent purity, reflux time). Systematic replication studies with controlled variables (temperature, stoichiometry) are essential. For spectral discrepancies, cross-validate data using multiple techniques (e.g., comparing NMR with X-ray results) .
  • Example : A study reported 45% yield for a pyrazole derivative via ethanol reflux, but another achieved 60% using glacial acetic acid as a catalyst . Adjusting acid strength and reaction time may reconcile such differences .

Q. What strategies optimize the reaction efficiency for this compound?

  • Methodological Answer :
  • Catalysis : Use Lewis acids (e.g., SnCl₂ in ethanol) to accelerate condensation steps .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
  • DoE (Design of Experiments) : Statistical modeling of factors like pH, solvent ratio, and temperature improves yield predictability .

Q. How can crystallographic refinement address challenges in resolving hydrogen atom positions?

  • Methodological Answer : SHELXL’s riding model refines hydrogen atoms with fixed displacement parameters (U(H) = 1.2–1.5×Ueq(C)). For hydroxyl groups, free refinement of H-atom positions is recommended to accurately map hydrogen bonds .
  • Key Data :
  • Hydrogen bond lengths: O–H···N ≈ 1.8–2.1 Å .

Q. What mechanistic insights exist for the formation of pyrazole derivatives like this compound?

  • Methodological Answer : The reaction proceeds via nucleophilic attack of hydrazine on diketones, forming a pyrazole ring through cyclocondensation. Isotopic labeling (e.g., ¹⁵N) or DFT calculations can track intermediate steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.